molecular formula C11H9N3O4 B1460853 2-Methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid CAS No. 1172569-15-1

2-Methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid

Cat. No. B1460853
CAS RN: 1172569-15-1
M. Wt: 247.21 g/mol
InChI Key: KGXLBFZRGWRWNN-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as MNPC and has been synthesized using various methods. The purpose of

Mechanism of Action

MNPC exerts its therapeutic effects through various mechanisms, including the inhibition of COX-2 and acetylcholinesterase. MNPC has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression. Additionally, MNPC has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
MNPC has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. MNPC has also been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can improve cognitive function and may have potential therapeutic applications in treating Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MNPC has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent. However, MNPC also has limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on MNPC, including the optimization of its synthesis method to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of MNPC and its potential therapeutic applications. MNPC may also have potential applications in other areas, such as in the development of new materials or as a catalyst in chemical reactions.

Scientific Research Applications

MNPC has been studied for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent. Research has shown that MNPC can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and can induce apoptosis in cancer cells. MNPC has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.

properties

IUPAC Name

2-methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-13-10(11(15)16)6-9(12-13)7-2-4-8(5-3-7)14(17)18/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXLBFZRGWRWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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